

An In-depth Technical Guide to N-Hexylaniline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Hexylaniline**

Cat. No.: **B1594167**

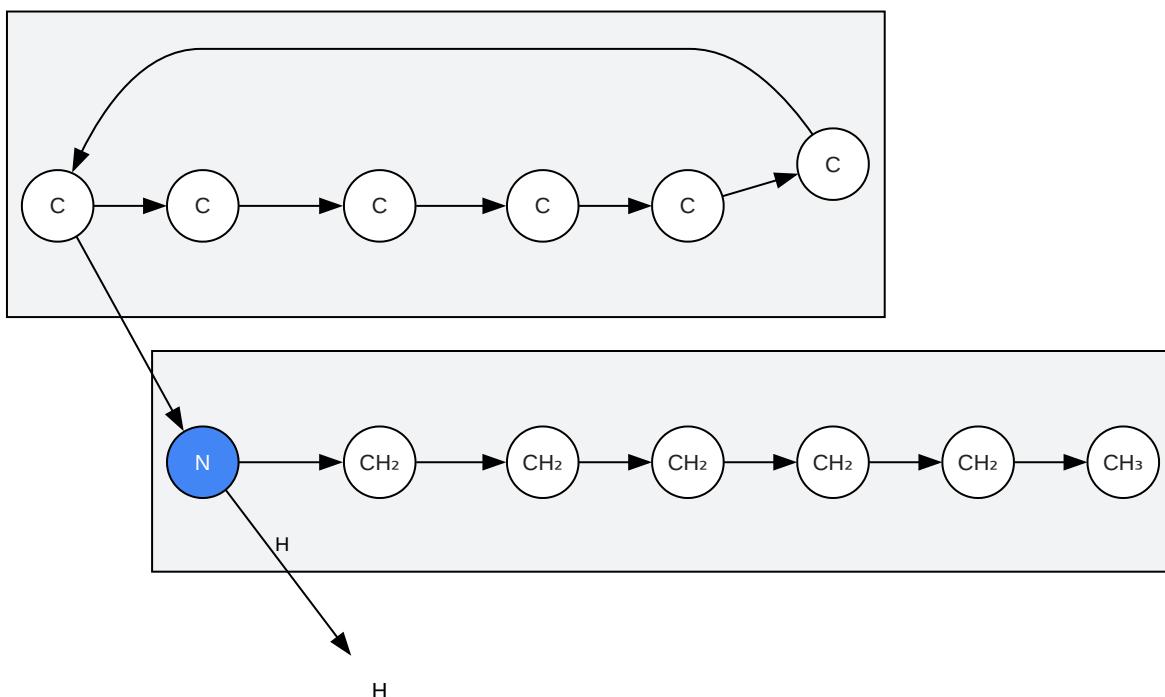
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexylaniline is a secondary aromatic amine that finds utility as a versatile intermediate in the synthesis of various organic compounds, including dyes, agrochemicals, and pharmaceuticals. Its structure, comprising a hexyl group attached to the nitrogen atom of an aniline molecule, imparts a combination of hydrophobic and hydrophilic properties, making it a subject of interest in material science and as a building block in drug discovery. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **N-Hexylaniline**.

Chemical Structure


N-Hexylaniline consists of a phenyl group bonded to a secondary amine, which is further substituted with a hexyl chain. The systematic IUPAC name for this compound is **N-hexylaniline**.

Key Structural Identifiers:

- Molecular Formula: C₁₂H₁₉N[1]
- SMILES: CCCCCNC1=CC=CC=C1[1]

- InChI: InChI=1S/C12H19N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3[1]
- InChIKey: OXHJCNSXYDSOFN-UHFFFAOYSA-N[1]

Molecular Structure of N-Hexylaniline

[Click to download full resolution via product page](#)**Molecular structure of N-Hexylaniline.**

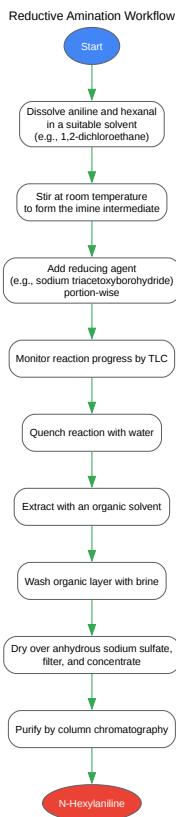
Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-Hexylaniline** is presented in the table below. It is important to distinguish between **N-hexylaniline** (CAS: 4746-32-1) and its isomer 4-hexylaniline (CAS: 33228-45-4), as their properties may differ. The data below primarily pertains to **N-hexylaniline** unless otherwise specified.

Property	Value	Source
CAS Number	4746-32-1	[1]
Molecular Weight	177.29 g/mol	[1]
Appearance	Colorless to brown liquid	[1]
Boiling Point	140-145 °C at 15 mmHg	[1]
Density	0.8994 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.5228	[1]
pKa	5.05 ± 0.50 (Predicted)	[1]
Flash Point	>110 °C (>230 °F) - closed cup	[1]
Water Solubility	Insoluble	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **N-Hexylaniline** are provided below. These protocols are based on established methods for analogous compounds and may require optimization for specific laboratory conditions.


Synthesis of N-Hexylaniline

Two primary methods for the synthesis of **N-Hexylaniline** are reductive amination and N-alkylation.

1. Reductive Amination of Aniline with Hexanal

This method involves the reaction of aniline with hexanal to form an intermediate imine, which is then reduced *in situ* to **N-hexylaniline**. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[\[2\]](#)

Workflow Diagram:

[Click to download full resolution via product page](#)

Workflow for the synthesis of **N-Hexylaniline** via reductive amination.

Methodology:

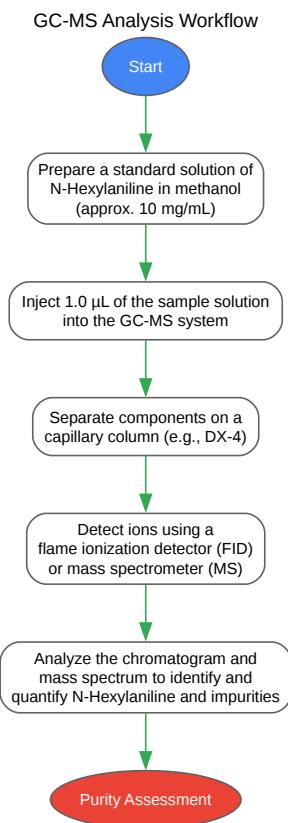
- To a solution of aniline (1.0 equivalent) in a suitable anhydrous solvent such as 1,2-dichloroethane or tetrahydrofuran, add hexanal (1.1 equivalents).
- Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.
- Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

2. N-Alkylation of Aniline with 1-Bromohexane

This direct approach involves the nucleophilic substitution of 1-bromohexane with aniline in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Methodology:


- In a round-bottom flask, combine aniline (1.0 equivalent), 1-bromohexane (1.2 equivalents), and a base such as potassium carbonate or triethylamine (1.5 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
- Remove the solvent from the filtrate under reduced pressure.
- Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude **N-hexylaniline** by vacuum distillation or column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and purity determination of **N-Hexylaniline**. A validated method for the constitutional isomer 4-hexylaniline can be adapted.[3]

Workflow Diagram:

[Click to download full resolution via product page](#)

General workflow for the GC-MS analysis of **N-Hexylaniline**.

Experimental Conditions (Adapted from 4-Hexylaniline analysis)[3]:

- Sample Preparation: Accurately weigh approximately 100 mg of **N-Hexylaniline** into a 10-mL volumetric flask and dissolve in methanol.
- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer.

- Column: A 60-m × 0.32-mm, 85% polyethylene glycol–15% dimethylsilicone blend (DX-4) film column or equivalent.[3]
- Injection Volume: 1.0 μ L with a split ratio of 80:1.[3]
- Oven Temperature: Isothermal at 195°C.[3]
- Detector: FID or MS. For MS, an electron ionization (EI) source is typically used.

High-Performance Liquid Chromatography (HPLC)

HPLC is another suitable method for the analysis of **N-Hexylaniline**, particularly for monitoring reaction progress and assessing purity. A reversed-phase method is commonly employed for aniline and its derivatives.[4][5]

Experimental Conditions (General Method):

- Column: A C18 reversed-phase column (e.g., Primesep 100, 4.6 × 150 mm, 5 μ m).[5]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a suitable buffer (e.g., 0.05% sulfuric acid).[5]
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 243 nm or 200 nm).[4][5]
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **N-Hexylaniline**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring, the protons of the hexyl chain, and the N-H proton.

- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring and the hexyl group.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, C-N stretching, and aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of **N-Hexylaniline**, as well as fragmentation patterns characteristic of the structure.

Safety and Handling

N-Hexylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the chemical properties, structure, synthesis, and analysis of **N-Hexylaniline** for professionals in research and development. The provided experimental protocols serve as a starting point for laboratory work, and optimization may be necessary to achieve desired results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Hexylaniline | C12H19N | CID 138340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]

- 5. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Hexylaniline: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594167#n-hexylaniline-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com